4-bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Lipophilicity LogP ADME

Select this precise bromo-trifluoropropyl pyrazole for fragment-based drug discovery and agrochemical lead optimization. The C-4 bromine enables mild cross-coupling (Suzuki, Buchwald) that chloro analogs cannot match, while the trifluoropropyl chain and isobutoxymethyl group impart optimal lipophilicity (XLogP3=3.3) for CNS permeability. Higher boiling point (+48.6°C vs. des-bromo) reduces volatility during formulation. With 6 rotatable bonds, it offers greater conformational flexibility than isopropoxy analogs for SAR exploration. Verify CAS 1856042-59-5—do not substitute.

Molecular Formula C11H16BrF3N2O
Molecular Weight 329.16
CAS No. 1856042-59-5
Cat. No. B1653528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
CAS1856042-59-5
Molecular FormulaC11H16BrF3N2O
Molecular Weight329.16
Structural Identifiers
SMILESCC(C)COCC1=NN(C=C1Br)CCC(F)(F)F
InChIInChI=1S/C11H16BrF3N2O/c1-8(2)6-18-7-10-9(12)5-17(16-10)4-3-11(13,14)15/h5,8H,3-4,6-7H2,1-2H3
InChIKeyKVKNRQOLFIYKCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole: A Functionalized Heterocyclic Building Block (CAS 1856042-59-5)


4-Bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic, polysubstituted pyrazole derivative characterized by a bromine atom at the 4-position, an isobutoxymethyl group at the 3-position, and a 3,3,3-trifluoropropyl chain at the 1-position [1]. This specific substitution pattern creates a scaffold with a distinct reactivity profile, primarily serving as a key intermediate or building block in medicinal and agricultural chemistry research.

Why 4-Bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole Cannot Be Replaced by Simple Analogs


In research and industrial procurement, assuming functional interchangeability between analogous pyrazole building blocks is a critical error. Even minor alterations, such as swapping a bromine for a chlorine atom, relocating the isobutoxymethyl substituent, or removing the halogen entirely, can lead to significant and often unpredictable changes in chemical reactivity, physicochemical properties, and ultimately, the performance of the final compound. Selecting the wrong analog can result in synthesis failure, altered pharmacokinetic profiles, or invalid research conclusions [1]. The following quantitative evidence spotlights the specific, measurable differentiators that make 4-bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole a non-substitutable choice for certain applications.

Quantitative Differentiation Guide for 4-Bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole Procurement


Higher Predicted Lipophilicity versus Non-Halogenated Analog

The presence of a bromine atom elevates the computed lipophilicity of the target compound compared to its non-halogenated analog. The target compound has a predicted XLogP3-AA value of 3.3, while 3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole (lacking the bromine) has a value of 2.7 [1]. This represents a substantial 0.6 log unit increase, which can significantly enhance membrane permeability and alter compound distribution in biological assays.

Lipophilicity LogP ADME Building Blocks

Superior Reactivity of the C–Br Bond in Cross-Coupling Chemistry

The carbon-bromine bond is a more reactive synthetic handle than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. Aryl bromides, such as the target compound, undergo oxidative addition to Pd(0) significantly faster than aryl chlorides. This is supported by the lower bond dissociation energy (BDE) of a typical C–Br bond (~84 kcal/mol) compared to a C–Cl bond (~97 kcal/mol) [1]. The 4-chloro analog, while structurally similar, would require harsher conditions or specialized catalysts for similar transformations.

Cross-Coupling C–Br Reactivity Synthetic Chemistry Building Blocks

Higher Predicted Boiling Point and Thermal Stability vs. Non-Halogenated Analog

The brominated target compound exhibits a significantly higher predicted boiling point than its non-halogenated counterpart. The predicted boiling point for 4-bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is 312.2±42.0 °C, while the des-bromo analog has a predicted boiling point of 263.6±40.0 °C . This difference suggests lower volatility and higher thermal stability for the target compound.

Boiling Point Volatility Thermal Stability Physicochemical Properties

Increased Conformational Flexibility vs. Isopropoxy Analog

The isobutoxymethyl group at the 3-position introduces greater conformational flexibility than a shorter-chain isopropoxymethyl group. The target compound has a computed rotatable bond count of 6, while 4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has a count of 5 [1]. This extra degree of freedom could allow the molecule to more easily adopt a bioactive conformation.

Conformational Flexibility Rotatable Bonds Structure-Activity Relationships Drug Design

Application Scenarios for 4-Bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole Based on Quantitative Evidence


Late-Stage Diversification via Suzuki-Miyaura Coupling

The superior reactivity of the C–Br bond over a C–Cl bond [1] makes this compound the preferred building block for fragment-based drug discovery or late-stage functionalization. It reliably undergoes cross-coupling under mild conditions, enabling the synthesis of complex, densely functionalized molecules where a less reactive chloro analog would fail or require forcing conditions that degrade sensitive functional groups.

Optimization of CNS-Penetrant Candidates

The elevated computed lipophilicity (XLogP3-AA = 3.3) [1] is within a favorable range for central nervous system (CNS) drug candidates. Researchers developing CNS-therapeutics can select this building block to increase the likelihood of achieving sufficient blood-brain barrier permeability compared to less lipophilic analogs, such as the des-bromo version (XLogP3-AA = 2.7).

Agrochemical Discovery Requiring Enhanced Thermal Stability

For agrochemical lead optimization where thermal stability and reduced volatility are important, this compound's higher predicted boiling point (+48.6 °C over its des-bromo analog) [1] makes it a more attractive scaffold. This property can improve the physical profile of formulations and reduce environmental losses due to volatilization.

Conformational Flexibility-Focused Lead Optimization

When a medicinal chemistry project requires a building block with greater conformational flexibility to explore novel binding modes, the target compound, with its 6 rotatable bonds compared to the 5 of the isopropoxy analog [1], provides the additional degree of freedom needed for such SAR exploration.

Quote Request

Request a Quote for 4-bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.